molecular formula C24H21ClN2O3 B5217331 N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide

N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide

Cat. No. B5217331
M. Wt: 420.9 g/mol
InChI Key: LYSLCOZRFSVMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide, commonly known as CMI-977, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. CMI-977 is a benzamide derivative that has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent.

Mechanism of Action

CMI-977 exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses. CMI-977 has been shown to modulate the activity of the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
CMI-977 has been shown to reduce inflammation and pain in various animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. CMI-977 has been shown to have a good safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

CMI-977 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It has been extensively studied in preclinical models, which makes it a well-characterized compound. However, CMI-977 has some limitations as well. It has low solubility in water, which makes it difficult to administer in vivo. It also has a short half-life in the body, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for the study of CMI-977. One potential application is in the treatment of chronic pain conditions such as neuropathic pain and fibromyalgia. CMI-977 may also have potential as a treatment for inflammatory bowel disease and other inflammatory conditions. Further studies are needed to elucidate the mechanism of action of CMI-977 and to optimize its pharmacokinetic properties for therapeutic use.

Synthesis Methods

The synthesis of CMI-977 involves the condensation of 2-methoxybenzoic acid with 4-chloro-3-nitroaniline, followed by reduction with tin and hydrochloric acid to give 4-chloro-3-(2-methoxybenzamido)aniline. The intermediate is then reacted with 5-isopropyl-2-aminobenzoxazole to yield the final product, CMI-977.

Scientific Research Applications

CMI-977 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and analgesic effects in preclinical studies. CMI-977 has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[4-chloro-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c1-14(2)15-8-11-22-20(12-15)27-24(30-22)18-13-16(9-10-19(18)25)26-23(28)17-6-4-5-7-21(17)29-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSLCOZRFSVMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=CC=C4OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.